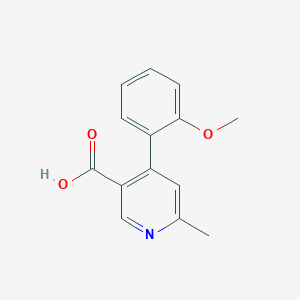

4-(2-Methoxyphenyl)-6-methylnicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)-6-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H13NO3/c1-9-7-11(12(8-15-9)14(16)17)10-5-3-4-6-13(10)18-2/h3-8H,1-2H3,(H,16,17) |

InChI Key |

YBFSHOQLKBPYHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 2 Methoxyphenyl 6 Methylnicotinic Acid

Strategic Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.orgias.ac.in For 4-(2-Methoxyphenyl)-6-methylnicotinic acid, the analysis reveals two primary strategic disconnections.

The first and most apparent disconnection is the carbon-carbon bond between the C-4 position of the pyridine (B92270) ring and the 2-methoxyphenyl group. This approach suggests a late-stage introduction of the aryl substituent. This strategy relies on forming a suitable pyridine precursor, such as a 4-halo-6-methylnicotinic acid derivative, and then employing a cross-coupling reaction. The precursors would be a functionalized 6-methylnicotinic acid and a 2-methoxyphenyl organometallic reagent.

A second, more convergent strategy involves disconnecting the bonds that form the pyridine ring itself. This approach builds the substituted pyridine core from acyclic precursors that already contain the necessary carbon framework. This method falls into the category of condensation and cyclization reactions, where the 2-methoxyphenyl group is incorporated from the start, for instance, via 2-methoxybenzaldehyde (B41997) as a key starting material.

These two distinct retrosynthetic pathways lead to different synthetic approaches, which are explored in the subsequent sections.

Direct Approaches to Pyridine Carboxylic Acid Formation

Constructing the substituted pyridine ring directly from acyclic precursors is a classical and effective strategy. Methodologies like the Hantzsch pyridine synthesis and adaptations of related cyclization reactions are central to this approach.

The Hantzsch pyridine synthesis is a multicomponent reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.com

To apply this to the synthesis of this compound, a modified protocol is necessary. The key components would be:

Aldehyde : 2-methoxybenzaldehyde, to introduce the desired C-4 substituent.

β-dicarbonyl compounds : Two different components are needed to achieve the unsymmetrical substitution pattern (a methyl group at C-6 and a carboxylic acid at C-3). For instance, ethyl acetoacetate (B1235776) could provide the C-6 methyl group and a C-5 ester (which can be retained or removed), while a dicarbonyl compound like ethyl 2-chloro-3-oxobutanoate could be a precursor for the C-3 carboxylic acid group after hydrolysis and decarboxylation of an initial ester.

Nitrogen source : Ammonium acetate is commonly used.

The reaction proceeds through the formation of an enamine from one β-dicarbonyl equivalent and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-dicarbonyl compound. organic-chemistry.org These intermediates then combine and cyclize to form the dihydropyridine (B1217469) ring, which is then aromatized using an oxidizing agent (e.g., nitric acid, ferric chloride, or manganese dioxide) to yield the pyridine core. wikipedia.org Subsequent hydrolysis of the ester group at C-3 would yield the final nicotinic acid.

Table 1: Representative Conditions for Hantzsch Pyridine Synthesis

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid (PTSA), Phenylboronic Acid, or Nicotinic Acid | To facilitate condensation steps, often under greener conditions. organic-chemistry.orgresearchgate.net |

| Solvent | Ethanol (B145695), Water (micellar), or solvent-free | Varies with protocol; green chemistry approaches favor water or no solvent. wikipedia.orgresearchgate.net |

| Oxidizing Agent | Ferric Chloride (FeCl₃), Manganese Dioxide (MnO₂), Potassium Permanganate (B83412) (KMnO₄) | Aromatization of the dihydropyridine intermediate. wikipedia.org |

| Energy Source | Conventional heating or microwave irradiation | Microwave chemistry can accelerate the reaction. wikipedia.org |

Gould-Jacobs Reaction Adaptations for Substituted Nicotinic Acids

The Gould-Jacobs reaction is a well-established method for synthesizing quinolines and 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org It involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. ablelab.eumdpi.com

Direct application of the Gould-Jacobs reaction for the synthesis of a non-fused, substituted pyridine like this compound is not conventional. The reaction's mechanism is inherently designed for the annulation of a six-membered ring onto an existing aniline ring. wikipedia.orgmdpi.com However, analogous cyclization principles can be considered. A hypothetical adaptation would require replacing the aniline with an appropriate aminocrotonate-type precursor that could undergo cyclization with a suitable partner to form the pyridine ring. This would represent a significant departure from the standard Gould-Jacobs protocol and is less commonly employed for this class of compounds compared to more direct methods like the Hantzsch synthesis. The high temperatures often required for the cyclization step can also limit its applicability and lead to side reactions. mdpi.com

Advanced Metal-Catalyzed Cross-Coupling Reactions for Aryl Introduction at C-4

A more modern and highly versatile strategy for synthesizing this compound involves the late-stage introduction of the 2-methoxyphenyl group onto a pre-existing pyridine ring. This is typically achieved via transition metal-catalyzed cross-coupling reactions, which offer excellent functional group tolerance and high yields. researchgate.net

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides (or triflates) and organoboron compounds. nih.govmdpi.com This reaction is exceptionally well-suited for introducing the 2-methoxyphenyl group at the C-4 position of the nicotinic acid core.

The general synthetic sequence involves:

Synthesis of a Precursor : Preparation of a 4-halo-6-methylnicotinic acid derivative (e.g., methyl 4-chloro-6-methylnicotinate). The halogen at the C-4 position serves as the electrophilic coupling partner.

Cross-Coupling Reaction : The 4-halo-pyridine derivative is reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Hydrolysis : If the carboxylic acid was protected as an ester, a final hydrolysis step yields the target molecule.

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the reaction components. mdpi.com

Table 2: Typical Components for Suzuki-Miyaura C-4 Arylation of Pyridines

| Component | Example | Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. mdpi.comescholarship.org |

| Ligand | Triphenylphosphine (B44618) (PPh₃), Biarylphosphines (e.g., SPhos, XPhos) | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species and neutralizes acid formed during the reaction. escholarship.org |

| Boron Reagent | 2-Methoxyphenylboronic acid or its esters (e.g., MIDA ester) | Nucleophilic source of the 2-methoxyphenyl group. researchgate.net |

| Solvent | Dioxane, Toluene, Dimethylformamide (DMF), 2-Me-THF | Provides the medium for the reaction; green solvents are increasingly used. nih.gov |

This methodology has been successfully applied to prepare a wide range of 4-arylpyridine derivatives and is noted for its reliability and broad substrate scope. nih.govresearchgate.net

While palladium catalysis is prevalent, other transition metals can also mediate the C-4 arylation of pyridines. Nickel-catalyzed Suzuki-Miyaura couplings, for instance, have emerged as a cost-effective and highly reactive alternative. nih.gov Catalysts like NiCl₂(PCy₃)₂ can effectively couple aryl halides with arylboronic acids, often in environmentally friendlier solvents like 2-Me-THF. nih.gov

Furthermore, direct C-H arylation presents an even more atom-economical approach, avoiding the need to pre-functionalize the pyridine ring with a halide. nih.gov Recent advances have demonstrated that under specific conditions, direct C-4 arylation of pyridines can be achieved. researchgate.net One innovative method involves the temporary activation of the pyridine ring by forming a Zincke intermediate. This intermediate then undergoes a regioselective palladium-catalyzed arylation at the C-4 position before recyclizing to the functionalized pyridine product. manchester.ac.ukresearchgate.net These cutting-edge techniques offer powerful, albeit sometimes complex, alternatives for constructing the 4-arylpyridine motif.

Regioselective Methylation at C-6 and its Controlled Introduction

The introduction of a methyl group specifically at the C-6 position of a nicotinic acid scaffold is a critical transformation that requires precise control over regioselectivity. Direct methylation of a pre-formed 4-aryl nicotinic acid is challenging due to the directing effects of the existing substituents and the nitrogen heteroatom. Therefore, strategies often involve building the pyridine ring with the methyl group already in place or employing advanced catalyst-controlled reactions.

One prominent approach involves the catalyst-controlled addition of nucleophiles to activated pyridinium (B92312) salts. Research has shown that the choice of catalyst can dictate the position of addition on the pyridine ring. nih.gov For instance, while some catalysts direct nucleophiles to the C-2 or C-4 positions, specific ligand-metal combinations can achieve high regioselectivity for the C-6 position. nih.gov In the context of synthesizing the target molecule, a strategy could involve the reaction of a 4-(2-methoxyphenyl)pyridinium salt with a methylating agent in the presence of a tailored rhodium catalyst, which has been shown to favor C-6 addition. nih.gov

Table 1: Catalyst Systems for Regioselective Additions to Pyridinium Salts

| Catalyst/Ligand | Predominant Position of Addition | Potential Application |

|---|---|---|

| Rh/BINAP | C-6 | Introduction of the methyl group at the desired position. nih.gov |

| Rh/Bobphos | C-2 | Avoided for C-6 methylation. nih.gov |

Another strategy involves the use of radical SAM (S-adenosyl-L-methionine) enzymes, which can perform highly specific methylation reactions. While primarily a biosynthetic method, the principles can inspire synthetic approaches. These enzymes generate a highly reactive radical that abstracts a specific hydrogen atom, followed by the transfer of a methyl group from a cofactor. nih.gov This highlights the potential for developing biomimetic catalysts that can achieve similar site-specific methylations under laboratory conditions.

Oxidative Transformations for Carboxylic Acid Moiety Formation

The formation of the carboxylic acid group at the C-3 position (the "nicotinic acid" part) is another key step. This is typically achieved through the oxidation of a precursor group, such as an alkyl or formyl group. A common synthetic route involves the oxidation of a methyl or ethyl group at the corresponding position on the pyridine ring.

Various oxidizing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and the desired reaction conditions. google.com Traditional methods often utilize strong oxidants like potassium permanganate (KMnO₄) or nitric acid (HNO₃). google.comgoogle.com For instance, the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid using nitric acid is a well-documented industrial process. google.com This method could be adapted for a precursor like 2-methyl-5-ethyl-4-(2-methoxyphenyl)pyridine.

More modern and environmentally benign methods utilize molecular oxygen or hydrogen peroxide as the oxidant, often in the presence of a metal catalyst. organic-chemistry.org Cobalt-based catalysts, for example, have been shown to be effective for the aerobic oxidation of substituted toluenes to their corresponding benzoic acids, a reaction that is analogous to the oxidation required for our target molecule. organic-chemistry.org An inexpensive system using Co(II) and Oxone (potassium peroxymonosulfate) has also been reported for the selective conversion of phenyl rings into carboxylic acid groups, showcasing the power of cobalt-based oxidation systems. researchgate.net

Table 2: Comparison of Oxidizing Agents for Alkylpyridine to Pyridinecarboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Nitric Acid (HNO₃) | High temperature and pressure google.com | Effective for selective oxidation google.com | Harsh conditions, generation of NOx gases. google.com |

| Potassium Permanganate (KMnO₄) | Aqueous solution, long reaction times google.com | High yield google.com | Large amounts of waste (MnO₂), long reaction times. google.com |

| O₂ / Metal Catalyst (e.g., Co(II)) | Moderate temperature and pressure google.com | Uses air as oxidant, greener google.com | Catalyst may be expensive or require specific ligands. google.com |

Novel Protecting Group Strategies in Multi-Step Synthesis

The carboxylic acid moiety itself often requires protection, typically as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester), to prevent it from reacting with basic or nucleophilic reagents used in subsequent steps. neliti.comoup.com The choice of ester is crucial, as it dictates the conditions required for its eventual removal (deprotection). For example, a benzyl ester can be removed under mild hydrogenolysis conditions, which would not affect other parts of the molecule. oup.com

If the synthesis involves intermediates with other reactive functional groups (e.g., an amino or hydroxyl group that might be present on a precursor), these would also require protection. Orthogonal protecting group strategies are particularly powerful, allowing for the selective removal of one protecting group in the presence of others. neliti.com For instance, an amine might be protected as a Boc (tert-butyloxycarbonyl) group, which is acid-labile, while a carboxylic acid is protected as a benzyl ester (removed by hydrogenolysis). This allows for the independent manipulation of different parts of the molecule. neliti.comub.edu

Table 3: Orthogonal Protecting Groups Relevant to Synthesis

| Functional Group | Protecting Group | Removal Conditions |

|---|---|---|

| Carboxylic Acid | Benzyl (Bn) Ester | H₂, Pd/C (Hydrogenolysis) oup.com |

| Carboxylic Acid | tert-Butyl (tBu) Ester | Mild Acid (e.g., TFA) oup.com |

| Amine | Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) neliti.com |

Application of Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for pharmaceuticals and fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve safety. mdpi.com The synthesis of this compound can be made more sustainable by incorporating these principles. nih.gov

Key tenets of green chemistry include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. jetir.org For example, choosing catalytic reactions over stoichiometric ones significantly reduces waste. The use of catalytic oxidation with air, as mentioned previously, is a prime example of a greener alternative to traditional methods that use stoichiometric amounts of heavy metal oxidants. google.com

The choice of solvent is another critical factor. Many traditional organic reactions use volatile and toxic chlorinated solvents. nih.gov Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids such as CO₂. nih.gov Designing reaction steps that can be performed in water or under solvent-free conditions represents a significant improvement in the environmental profile of a synthesis. mdpi.com

Table 4: Green Chemistry Considerations for Synthesis

| Principle | Traditional Approach | Greener Alternative |

|---|---|---|

| Oxidation | Stoichiometric KMnO₄ or HNO₃ google.comgoogle.com | Catalytic oxidation with O₂ or H₂O₂ organic-chemistry.orggoogle.com |

| Solvents | Chlorinated solvents (e.g., CH₂Cl₂) | Water, ethanol, supercritical CO₂, or solvent-free conditions mdpi.comnih.gov |

| Atom Economy | Use of protecting groups adding many steps | Designing protecting-group-free syntheses; one-pot reactions nih.gov |

| Energy Use | High-temperature reflux for extended periods | Microwave-assisted synthesis, flow chemistry nih.govnih.gov |

| Waste | Generation of inorganic salts and toxic byproducts | Recyclable catalysts, biodegradable solvents mdpi.comnih.gov |

Chemical Transformations and Derivatization Strategies of 4 2 Methoxyphenyl 6 Methylnicotinic Acid

Functionalization of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters and amides, or its removal through decarboxylation.

Esterification Reactions for Ester Analogues

The conversion of the carboxylic acid to an ester is a fundamental transformation for modifying the compound's physicochemical properties. Standard esterification methods are applicable, with the choice of catalyst and conditions depending on the alcohol used.

Research Findings: Pyridinecarboxylic acids, such as nicotinic acid derivatives, readily undergo esterification when refluxed with an alcohol in the presence of a strong acid catalyst like sulfuric acid. orientjchem.org For instance, the reaction of 4-(2-Methoxyphenyl)-6-methylnicotinic acid with methanol (B129727) or ethanol (B145695) using catalytic sulfuric acid is expected to yield the corresponding methyl or ethyl esters. The basicity of the pyridine (B92270) nitrogen can sometimes hinder esterification, but in many cases, high yields are achievable. orientjchem.org

Alternative and milder conditions can be employed using coupling reagents. Reagents like triphenylphosphine (B44618) dibromide in the presence of a base can facilitate the esterification of both aliphatic and aromatic acids with a range of primary, secondary, or tertiary alcohols, often with high yields and minimal side reactions. unc.edu Solid acid catalysts, such as molybdenum on silica (B1680970) (MoO3/SiO2), have also been shown to be effective bifunctional catalysts for the esterification of nicotinic acid, offering a heterogeneous and potentially more environmentally friendly option. orientjchem.org

Below is a table summarizing common esterification strategies applicable to this compound.

| Reagent/Catalyst | Alcohol (R'-OH) | Typical Conditions | Expected Product |

| H₂SO₄ (catalytic) | Methanol, Ethanol | Reflux | 4-(2-Methoxyphenyl)-6-methylnicotinate ester |

| PPh₃Br₂ / Base | Primary, Secondary, or Tertiary Alcohols | Room Temperature | 4-(2-Methoxyphenyl)-6-methylnicotinate ester |

| MoO₃/SiO₂ | Methanol | Reflux | Methyl 4-(2-Methoxyphenyl)-6-methylnicotinate |

This table is illustrative and based on general esterification methods for nicotinic acids.

Amidation Reactions for Amide Derivatives

Amidation of the carboxylic acid group provides access to a wide array of amide derivatives, which are prevalent structures in pharmacologically active compounds. This transformation typically involves activating the carboxylic acid to facilitate nucleophilic attack by an amine.

Research Findings: The direct formation of an amide bond from a carboxylic acid and an amine is a common yet crucial reaction in organic synthesis. catalyticamidation.info Due to the stability of the carboxylic acid, direct reaction with an amine requires harsh conditions. Therefore, activating agents or catalysts are typically employed. researchgate.net Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or uronium salts such as HATU, which generate a highly reactive acyl-intermediate in situ. ucl.ac.uk

Transition-metal catalysis, particularly with nickel or palladium complexes, has emerged as a powerful method for the direct amidation of esters and, in some cases, carboxylic acids. nsf.govsemanticscholar.org These reactions can proceed under milder conditions and tolerate a broader range of functional groups. For this compound, reaction with a desired amine in the presence of a suitable coupling agent or catalyst would yield the corresponding amide derivative.

The following table outlines representative amidation methods.

| Reagent/Catalyst | Amine (R'R''NH) | Typical Conditions | Expected Product |

| EDC / HOBt | Primary or Secondary Amines | Room Temperature, Inert Solvent (e.g., DMF, DCM) | N-substituted-4-(2-Methoxyphenyl)-6-methylnicotinamide |

| HATU / Base | Primary or Secondary Amines | Room Temperature, Inert Solvent (e.g., DMF) | N-substituted-4-(2-Methoxyphenyl)-6-methylnicotinamide |

| SOCl₂ then Amine | Primary or Secondary Amines | Two steps: 1. Reflux with SOCl₂ 2. Addition of amine | N-substituted-4-(2-Methoxyphenyl)-6-methylnicotinamide |

This table is illustrative and based on general amidation methods.

Decarboxylation Studies and Control

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a desired transformation or an unwanted side reaction. Understanding the kinetics and controlling the conditions for this reaction is important for the synthesis and handling of nicotinic acid derivatives.

Research Findings: The decarboxylation of carboxylic acids is typically induced by heat. Studies on other acidic compounds, such as cannabinoids, show that the reaction often follows first-order or pseudo-first-order kinetics, with the rate being highly dependent on temperature. nih.govnih.gov For instance, heating cannabis extracts at temperatures ranging from 80°C to 145°C leads to the exponential decay of the acidic form and the formation of the neutral, decarboxylated product. nih.gov

For this compound, decarboxylation would yield 4-(2-methoxyphenyl)-6-methylpyridine. To study this process, the compound could be heated in a suitable solvent or neat, and the reaction progress monitored over time at various temperatures using techniques like HPLC or SFC. nih.gov Control over the reaction can be achieved by carefully managing the temperature and reaction time. The stability of the resulting carbanion intermediate on the pyridine ring influences the ease of decarboxylation. Generally, pyridinecarboxylic acids require high temperatures for decarboxylation unless activating groups are present.

Chemical Modifications of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group offers further opportunities for structural modification, primarily through cleavage of the ether bond or substitution on the phenyl ring.

Ether Cleavage and Phenolic Hydroxylation

Cleavage of the methyl ether is a key transformation that unmasks a phenolic hydroxyl group. This introduces a new functional handle for further derivatization and can significantly alter the biological properties of the molecule.

Research Findings: The cleavage of aryl methyl ethers is a classic transformation in organic chemistry, typically achieved using strong acids. wikipedia.orglibretexts.org Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for this purpose. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com This mechanism selectively cleaves the alkyl-oxygen bond, leaving the aryl-oxygen bond intact, thus producing the corresponding phenol (B47542) and a methyl halide. libretexts.org Diaryl ethers are generally resistant to cleavage by this method. libretexts.org Applying these conditions to this compound would result in the formation of 4-(2-hydroxyphenyl)-6-methylnicotinic acid.

| Reagent | Typical Conditions | Expected Product |

| HBr (concentrated aqueous) | Reflux | 4-(2-Hydroxyphenyl)-6-methylnicotinic acid |

| HI (concentrated aqueous) | Reflux | 4-(2-Hydroxyphenyl)-6-methylnicotinic acid |

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C to RT) in an inert solvent (e.g., DCM) | 4-(2-Hydroxyphenyl)-6-methylnicotinic acid |

This table is illustrative and based on standard ether cleavage methodologies.

Phenolic hydroxylation refers to the direct introduction of a hydroxyl group onto an aromatic ring. While direct hydroxylation of the phenyl ring is challenging, it can be achieved using specific oxidizing agents. mdpi.com However, the more common and controlled approach to access phenolic derivatives of the target compound is through the cleavage of the existing methoxy (B1213986) group.

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of the 2-methoxyphenyl moiety can be functionalized through aromatic substitution reactions, allowing for the introduction of a variety of substituents.

Research Findings:

Electrophilic Aromatic Substitution (SEAr): The methoxy group (-OCH₃) on the phenyl ring is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. wikipedia.org This is due to its ability to donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. msu.edu Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho and para to the methoxy group. Given that the C1 position is substituted by the pyridine ring, the available positions are C3, C4, C5, and C6. The primary products would be substitution at the C4 (para) and C6 (ortho) positions, with steric hindrance potentially influencing the ratio of the products. The pyridine ring itself is electron-deficient and generally deactivates the system towards electrophilic attack. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the phenyl ring is generally not feasible unless strong electron-withdrawing groups (such as nitro groups) are present ortho or para to a suitable leaving group (like a halide). wikipedia.orgchemistrysteps.commasterorganicchemistry.com The 2-methoxyphenyl ring in the parent compound is electron-rich due to the methoxy group and lacks a good leaving group, making it unreactive towards typical SNAr conditions. pressbooks.pub However, the pyridine ring is an electron-deficient heterocycle and can undergo nucleophilic substitution under certain conditions, particularly if a leaving group is present at the 2- or 4-position of the pyridine ring itself. wikipedia.org

| Reaction Type | Reagents | Expected Position of Substitution on Phenyl Ring |

| Nitration | HNO₃ / H₂SO₄ | C4 and C6 (para- and ortho- to methoxy group) |

| Bromination | Br₂ / FeBr₃ | C4 and C6 (para- and ortho- to methoxy group) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C4 (para- to methoxy group, major due to sterics) |

This table illustrates the expected regioselectivity for electrophilic substitution on the 2-methoxyphenyl ring.

Transformations Involving the Methyl Group at C-6

The methyl group at the C-6 position of the nicotinic acid core is a versatile handle for introducing further chemical diversity. Its reactivity can be harnessed through various transformations, including oxidation, halogenation, and condensation reactions.

Oxidation: The C-6 methyl group can be oxidized to afford the corresponding carboxylic acid. This transformation is typically achieved using strong oxidizing agents. For instance, the oxidation of 2-methyl-5-alkylpyridines to 6-methylnicotinic acid has been accomplished using nitric acid under pressure. google.com While specific conditions for this compound are not detailed in the available literature, analogous reactions on substituted pyridines suggest that similar oxidative processes could be employed.

| Reactant | Reagents | Product |

| This compound | Strong oxidizing agent (e.g., HNO₃, KMnO₄) | 4-(2-Methoxyphenyl)pyridine-3,6-dicarboxylic acid |

Halogenation: The methyl group can also undergo halogenation, typically under radical conditions. For example, the chlorination of methylpyridines can lead to the formation of mono-, di-, or trichloromethyl derivatives. youtube.com These halogenated intermediates serve as valuable precursors for further nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

| Reactant | Reagents | Product |

| This compound | Halogenating agent (e.g., NCS, NBS) | 4-(2-Methoxyphenyl)-6-(halomethyl)nicotinic acid |

Condensation Reactions: The active methyl group at C-6 can participate in condensation reactions with aldehydes to form styryl derivatives. These reactions are often catalyzed by a base or acid. For instance, the condensation of 2-acetylpyridine (B122185) with various benzaldehydes has been reported to yield chalcone-like intermediates which can further cyclize. rsc.org Similarly, the reaction of α-picoline methiodide with aromatic aldehydes demonstrates the reactivity of the methyl group on the pyridine ring. acs.org

| Reactant | Reagents | Product |

| This compound | Aromatic aldehyde (ArCHO), catalyst | 4-(2-Methoxyphenyl)-6-(2-arylvinyl)nicotinic acid |

Synthesis of Fused Heterocyclic Systems Incorporating the Nicotinic Acid Core

The nicotinic acid scaffold of this compound is a valuable building block for the synthesis of fused heterocyclic systems, such as furopyridines and pyrido[2,3-d]pyrimidines. These fused systems are of significant interest due to their presence in various biologically active molecules.

Synthesis of Furopyridines: The synthesis of furopyridines can be achieved by constructing the furan (B31954) ring onto the pre-existing pyridine core. semanticscholar.org One common strategy involves the intramolecular cyclization of a pyridine derivative bearing a suitable side chain. For example, a 6-methylnicotinic acid derivative could potentially be functionalized at the methyl group to introduce a two-carbon unit, which could then undergo cyclization to form a furo[2,3-b]pyridine (B1315467) ring system.

| Starting Material | Key Transformation | Fused System |

| This compound derivative | Intramolecular cyclization | Furo[2,3-b]pyridine derivative |

Synthesis of Pyrido[2,3-d]pyrimidines: Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles that can be synthesized from nicotinic acid derivatives. A common approach involves the reaction of a 2-aminonicotinic acid derivative with a one-carbon unit, such as formamide (B127407) or an orthoester, to construct the pyrimidine (B1678525) ring. Alternatively, multicomponent reactions involving 6-aminouracil (B15529) derivatives have been employed for the synthesis of complex pyrido[2,3-d]pyrimidine (B1209978) scaffolds. researchgate.netnih.govjocpr.com Starting from this compound, a synthetic sequence involving amination of the pyridine ring followed by cyclization would be a plausible route to the corresponding pyrido[2,3-d]pyrimidine.

| Starting Material | Key Transformation | Fused System |

| 2-Amino-4-(2-methoxyphenyl)-6-methylnicotinamide | Cyclization with a C1 synthon | Pyrido[2,3-d]pyrimidine derivative |

Exploration of Stereochemical Control in Derivative Synthesis

The introduction of chiral centers into derivatives of this compound allows for the exploration of stereochemical influences on biological activity. Achieving stereochemical control in the synthesis of such derivatives can be approached through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution.

Chiral Auxiliaries: A chiral auxiliary can be attached to the carboxylic acid group of this compound to direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to yield the enantiomerically enriched product. The Evans oxazolidinone is a well-known chiral auxiliary used in asymmetric synthesis. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective transformation of prochiral substrates. For instance, catalyst-controlled enantioselective and regiodivergent addition of aryl boron nucleophiles to N-alkyl nicotinate (B505614) salts has been demonstrated. nih.gov This approach could potentially be adapted to introduce chirality at various positions of the this compound framework.

Chiral Resolution: Racemic mixtures of chiral derivatives can be separated into their constituent enantiomers through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent. This technique has been applied to axially chiral nicotinamide (B372718) derivatives. researchgate.net

| Strategy | Description | Potential Application |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. | Asymmetric alkylation of the C-6 methyl group after conversion to a suitable enolate. |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Enantioselective reduction of a ketone derivative or addition to an imine. |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Separation of enantiomers of a derivative with a chiral center introduced through a non-stereoselective reaction. |

Mechanistic Organic Chemistry Investigations of Transformations Involving 4 2 Methoxyphenyl 6 Methylnicotinic Acid

Elucidation of Reaction Pathways for Key Synthetic Steps

Specific, experimentally verified reaction pathways for the synthesis of 4-(2-Methoxyphenyl)-6-methylnicotinate are not detailed in the available literature. However, a plausible synthetic route would be a Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism for this type of reaction proceeds through a catalytic cycle involving a palladium(0) species.

The key steps in this proposed pathway would include:

Oxidative Addition: The active Pd(0) catalyst reacts with a halo-nicotinate derivative (e.g., methyl 4-chloro- or 4-bromo-6-methylnicotinate) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, 2-methoxyphenylboronic acid, activated by a base, transfers the 2-methoxyphenyl group to the palladium center, displacing the halide.

Reductive Elimination: The newly formed di-organic palladium complex undergoes reductive elimination to yield the final product, methyl 4-(2-methoxyphenyl)-6-methylnicotinate, and regenerate the active Pd(0) catalyst.

Hydrolysis: Subsequent hydrolysis of the methyl ester would yield the target molecule, 4-(2-Methoxyphenyl)-6-methylnicotinic acid.

Without specific studies on this compound, this pathway remains a well-established but hypothetical route.

Kinetic Studies and Reaction Rate Determination

No dedicated kinetic studies or reaction rate data for the synthesis of this compound have been found in public research. Kinetic analysis would be essential to understand the reaction mechanism fully, determine the rate-limiting step, and optimize reaction conditions. Such studies for related carboxylic acids have shown that the reaction rates can be influenced by substituent effects and solvent properties. For instance, the reactivity of substituted nicotinic acids with reagents like diazodiphenylmethane (B31153) is higher in more polar aprotic solvents.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. For the hypothetical Suzuki coupling synthesis, key intermediates would be the organopalladium complexes formed during the catalytic cycle. These are typically transient and require specialized spectroscopic techniques (e.g., in situ NMR) or trapping experiments for detection and characterization. There is no specific information available that identifies or characterizes such intermediates for the synthesis of this compound.

Role of Catalysts and Ligands in Metal-Mediated Reactions

In the context of the proposed Suzuki coupling, the choice of catalyst and ligands is critical for reaction efficiency. Transition metal complexes, particularly those of palladium, are standard catalysts. The ligands attached to the metal center play a crucial role in stabilizing the catalyst, influencing its reactivity, and facilitating the key steps of oxidative addition and reductive elimination. For similar cross-coupling reactions, phosphine-based ligands are commonly employed. For example, in the synthesis of a different, but structurally related, pyrimidine (B1678525) compound, Pd(dppf)Cl₂, a palladium catalyst with a ferrocenyl-based diphosphine ligand, was used in conjunction with 2-methoxyphenyl boronic acid. escholarship.org The specific influence of various catalysts and ligands on the synthesis of this compound has not been documented.

Solvent Effects and Reaction Medium Optimization

The reaction solvent can significantly impact the rate and outcome of a chemical transformation by influencing reactant solubility, catalyst stability, and the stabilization of transition states. For Suzuki-Miyaura reactions, a variety of solvents are used, often mixtures of an organic solvent (like dioxane, THF, or DMF) and an aqueous base solution. Studies on other nicotinic acid derivatives have demonstrated that optimizing the solvent system is key to achieving high yields and purity. researchgate.net For instance, research on the reactivity of 6-substituted nicotinic acids indicated that substituent effects were more pronounced in aprotic solvents with higher polarity and polarizability. However, specific studies on solvent optimization for the synthesis of this compound are not available.

Structure Activity Relationship Sar Methodologies for 4 2 Methoxyphenyl 6 Methylnicotinic Acid Analogues

Systematic Structural Perturbations and their Impact on Molecular Interactions

Systematic structural perturbation is a foundational SAR methodology that involves making discrete, planned modifications to a lead compound's structure to probe its interaction with a biological target. dotmatics.com For analogues of 4-(2-Methoxyphenyl)-6-methylnicotinic acid, this process would involve modifying four key regions: the methoxy-substituted phenyl ring, the methyl-substituted pyridine (B92270) ring, the carboxylic acid group, and the linkage between the two rings.

The goal is to understand how changes in size, lipophilicity, and electronic properties affect biological activity. mdpi.comnih.gov For example, the methoxy (B1213986) group at the ortho-position of the phenyl ring could be moved to the meta- or para-positions, or it could be replaced with other substituents like halogens, alkyl groups, or hydrogen bond donors/acceptors. Each change would alter the molecule's electronic distribution and steric profile, potentially enhancing or disrupting key interactions with a target protein. Similarly, the methyl group on the pyridine ring could be substituted with larger alkyl groups to probe for steric clashes or with polar groups to explore potential new hydrogen bonds.

The carboxylic acid is a critical feature, likely acting as a hydrogen bond donor or acceptor, or engaging in ionic interactions. Converting it to an ester or amide would test the necessity of the acidic proton and the carbonyl oxygen for activity. The insights from these systematic changes are crucial for building a comprehensive picture of the molecule's binding mode.

Illustrative Example of Systematic Structural Perturbations and Resulting Activity:

| Analogue | Modification from Parent Compound | Hypothetical Change in Interaction | Resulting Biological Activity (Illustrative) |

|---|---|---|---|

| Analogue A | Methoxy group (OCH3) moved from ortho- to para-position | Alters electrostatic potential and steric fit in the binding pocket | Moderate Decrease |

| Analogue B | Methyl group (CH3) replaced with an ethyl group (CH2CH3) | Probes for steric tolerance in the methyl-binding region | Significant Decrease |

| Analogue C | Carboxylic acid (COOH) converted to methyl ester (COOCH3) | Eliminates key hydrogen bond donation capability | Activity Abolished |

Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. libretexts.org For a series of this compound analogues, a QSAR model could predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. wikipedia.orgyoutube.com

The development process begins with a dataset of analogues that have been synthesized and tested for a specific biological activity. nih.gov Using specialized software, various physicochemical properties and structural features, known as descriptors, are calculated for each molecule. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to generate an equation that best describes the relationship between these descriptors and the observed activity. slideshare.net

Descriptor Selection and Calculation for QSAR Models

The foundation of a robust QSAR model is the selection of relevant molecular descriptors. These are numerical values that characterize specific properties of a molecule. For analogues of this compound, descriptors would be chosen to capture the key structural variations being explored. They are typically categorized as follows:

1D Descriptors: Basic properties like molecular weight, atom count, and bond count.

2D Descriptors: Derived from the 2D structure, these include topological indices (e.g., Kier & Hall connectivity indices), counts of specific functional groups, and measures of molecular flexibility (e.g., number of rotatable bonds).

3D Descriptors: Calculated from the 3D conformation of the molecule, these include descriptors related to molecular shape, volume, surface area (e.g., solvent-accessible surface area), and electronic properties such as dipole moment and orbital energies (HOMO/LUMO). researchgate.net

For this specific class of compounds, important descriptors would likely include those related to hydrophobicity (LogP), electronic effects (Hammett constants, partial charges), and steric properties (molar refractivity, van der Waals volume).

Table of Commonly Used Descriptors in QSAR Studies:

| Descriptor Class | Descriptor Name | Property Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

| Topological | Wiener Index | Molecular branching and compactness. |

Statistical Validation of QSAR Models

A QSAR model is only useful if it is statistically robust and has predictive power. jetir.orgderpharmachemica.com Validation is a critical step to ensure the model is not a result of chance correlation. basicmedicalkey.comnih.gov This process involves several statistical metrics:

Internal Validation: This assesses the stability and robustness of the model using the same dataset it was built from. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. In LOO, the model is repeatedly built with all but one compound, and then used to predict the activity of the excluded compound. The resulting cross-validated correlation coefficient (q²) is a key indicator of robustness. A high q² (typically > 0.5) suggests the model is stable. nih.gov

External Validation: This is the ultimate test of a model's predictive ability. The initial dataset is split into a "training set" (used to build the model) and a "test set" (which the model has never seen). The model's ability to accurately predict the activities of the test set compounds is evaluated using the predictive correlation coefficient (R²_pred). A high R²_pred (typically > 0.6) indicates that the model can be reliably used to predict the activity of new, unsynthesized compounds. nih.gov

Other statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and standard error of estimation (SEE) are also used to judge the goodness-of-fit of the model. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. dovepress.com A pharmacophore model for analogues of this compound would distill its structure into key interaction points. mdpi.com

Based on its structure, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Acceptor feature, corresponding to the carbonyl oxygen of the carboxylic acid.

A Hydrogen Bond Donor feature, from the hydroxyl group of the carboxylic acid.

Two Aromatic Ring features, representing the pyridine and phenyl rings, which could engage in π-π stacking or hydrophobic interactions.

A Hydrophobic feature, corresponding to the methyl group.

This model serves as a 3D query to search large chemical databases for novel compounds that possess the same spatial arrangement of features, even if their underlying chemical scaffolds are completely different. core.ac.uk In the absence of a known receptor structure, pharmacophore models are invaluable for virtual screening and guiding the design of new lead compounds. nih.govnih.gov The general nicotinic pharmacophore, which often includes a cationic center and a hydrogen bond acceptor, provides a foundational model for this class of molecules. researchgate.net

Chemoinformatics and Data Mining Approaches for SAR Insights

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. mdpi.com In the context of SAR for this compound analogues, chemoinformatic tools are essential for managing and interpreting the data generated from high-throughput screening or combinatorial chemistry efforts. springernature.com

Data mining algorithms can be applied to these datasets to identify complex, non-linear relationships between structure and activity that may not be apparent from traditional QSAR analysis. Techniques such as clustering analysis can group structurally similar compounds, helping to identify key scaffolds and substituents that are consistently associated with high activity. Similarly, recursive partitioning or decision trees can generate simple, rule-based models that classify compounds as active or inactive based on the presence or absence of specific structural fragments. These approaches help to extract actionable knowledge from vast amounts of chemical data, guiding medicinal chemistry efforts more efficiently.

Conformational Analysis and its Influence on Molecular Recognition

The biological activity of a molecule is critically dependent on its three-dimensional shape, or conformation, which allows it to fit into the binding site of its target. For this compound and its analogues, conformational analysis is particularly important due to the rotatable single bond connecting the phenyl and pyridine rings. nih.govacs.org

Understanding the low-energy (i.e., most stable) conformations is crucial because only specific shapes will be complementary to the target's binding pocket. If the bioactive conformation (the shape the molecule adopts when bound to the target) is energetically unfavorable, the compound will likely have low affinity, as energy must be expended to force it into the correct shape. Therefore, conformational analysis helps rationalize observed SAR and guides the design of new analogues that are "pre-organized" in the correct bioactive conformation for optimal binding. acs.org

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of electronic properties. For 4-(2-Methoxyphenyl)-6-methylnicotinic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), are employed to optimize the molecular geometry and analyze its electronic landscape. dergipark.org.trjocpr.comresearchgate.net

The optimized structure of the core 6-methylnicotinic acid fragment is known to be nearly planar. researchgate.netnih.gov However, the addition of the 4-(2-Methoxyphenyl) group introduces a significant conformational variable: the dihedral angle between the pyridine (B92270) ring and the phenyl ring. Due to steric hindrance from the ortho-methoxy group, a non-planar, twisted conformation is expected, similar to that observed in other ortho-substituted biphenyl (B1667301) systems. libretexts.orgic.ac.uk DFT calculations on a related compound, 2-methoxyphenyl quinoline-2-carboxylate, revealed a significant dihedral angle of 67.4° between the aromatic ring systems. mdpi.com This twisting is a critical feature of the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be predominantly localized on the electron-rich 2-methoxyphenyl ring, which is activated by the electron-donating methoxy (B1213986) group.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that can accept electrons, defining the molecule's electrophilic character. The LUMO is anticipated to be distributed primarily across the electron-deficient pyridine ring of the nicotinic acid moiety. mdpi.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies that less energy is required to excite an electron, suggesting higher polarizability and greater chemical reactivity. jocpr.com DFT studies on the 6-methylnicotinic acid core calculated a frontier orbital energy gap of 5.4352 eV. jocpr.com The addition of the methoxyphenyl group would likely modulate this value.

| Parameter | Expected Characteristic | Significance |

|---|---|---|

| EHOMO | Localized on 2-methoxyphenyl ring | Region of nucleophilic reactivity |

| ELUMO | Localized on pyridine ring | Region of electrophilic reactivity |

| ΔE (HOMO-LUMO Gap) | ~4-6 eV (based on analogs) jocpr.commdpi.com | Indicator of chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electron-rich and electron-poor regions, which in turn predicts sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. dergipark.org.trresearchgate.net

For this compound, the MEP map would be expected to show the following features:

Negative Potential (Red/Yellow): Regions of high electron density, attractive to electrophiles. These would be concentrated around the oxygen atoms of the carboxylic acid group, the nitrogen atom of the pyridine ring, and the oxygen atom of the methoxy group. These sites are the most likely to act as hydrogen bond acceptors.

Positive Potential (Blue): Regions of low electron density or electron deficiency, attractive to nucleophiles. The most positive potential would be located on the acidic hydrogen of the carboxyl group, making it a primary hydrogen bond donor site. Lesser positive potentials would be found on the hydrogens attached to the aromatic rings.

Neutral Potential (Green): Regions with intermediate electrostatic potential, typically found over the carbon framework of the aromatic rings.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time at a given temperature. nih.gov For this compound, the primary focus of MD simulations would be to explore the conformational space defined by the rotation around the single bond connecting the pyridine and phenyl rings. libretexts.org

The steric clash between the ortho-methoxy group and the pyridine ring creates a significant energy barrier to free rotation, a well-documented phenomenon in substituted biphenyls. libretexts.orgresearchgate.net MD simulations can map the potential energy surface as a function of the dihedral angle between the two rings. This analysis would reveal the lowest energy (most stable) conformations and the energy barriers between them. The simulations would likely confirm that planar conformations are energetically unfavorable and that the molecule predominantly exists in a twisted state, rapidly equilibrating between equivalent chiral conformers (atropisomers) unless the rotational barrier is exceptionally high. libretexts.orgic.ac.uk

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is crucial in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-receptor interactions. nih.govmdpi.com Nicotinic acid and its derivatives are known to interact with various biological targets, including the nicotinic acid receptor GPR109A, which is involved in lipid metabolism, and various enzymes like cytochrome P450s. nih.govnih.gov

Docking simulations place the this compound molecule into the active site of a chosen target protein and evaluate the stability of the resulting complex using a scoring function. The scoring function estimates the binding free energy, with more negative scores typically indicating stronger binding affinity. nih.gov

A predicted binding mode for this molecule within a target like GPR109A would likely involve several key interactions based on studies of related ligands: nih.gov

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds. It can act as both a hydrogen bond donor (via its -OH group) and an acceptor (via its C=O oxygen). Mutagenesis studies have identified key arginine residues in the GPR109A binding site that interact with the acidic moiety of nicotinic acid. nih.gov

π-π Stacking: The two aromatic rings (pyridine and phenyl) can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues in the receptor's binding pocket, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methyl group on the pyridine ring and the methoxy group on the phenyl ring can form favorable hydrophobic and van der Waals interactions with nonpolar residues in the active site.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bond (Donor/Acceptor) | Carboxylic Acid (-COOH) | Arg, Asn, Gln, Ser, His |

| π-π Stacking | Pyridine Ring, Phenyl Ring | Phe, Tyr, Trp |

| Hydrophobic/van der Waals | -CH3 group, -OCH3 group | Ala, Val, Leu, Ile, Met |

By analyzing the most stable docking poses, it is possible to identify "interaction hotspots"—specific amino acid residues within the target's active site that contribute most significantly to the binding energy. Computational techniques like binding energy decomposition or computational alanine (B10760859) scanning can be used to quantify the contribution of individual residues.

For this compound, the hotspots would be the residues that form the critical interactions described above. For example, an arginine residue that forms a salt bridge or strong hydrogen bond with the ligand's carboxylate group would be considered a major hotspot. Similarly, an aromatic residue providing a favorable π-stacking platform for one of the ligand's rings would also be a key interaction site. Identifying these hotspots is essential for understanding the basis of molecular recognition and for guiding the rational design of new derivatives with improved potency or selectivity. mdpi.com

In Silico Prediction of Molecular Properties and Reactivity

The in silico, or computational, prediction of molecular properties and reactivity provides a powerful, non-experimental avenue to characterize novel chemical entities such as this compound. These methods, rooted in quantum mechanics and classical physics, allow for the elucidation of a molecule's electronic structure, geometry, and potential chemical behavior, thereby guiding further experimental research and application.

A variety of molecular descriptors for this compound can be calculated using computational software and databases. These descriptors are crucial for understanding the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the PubChem database provides several computed properties for this compound, which are summarized in the table below.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 243.26 g/mol |

| XLogP3-AA (Lipophilicity) | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 243.08954328 Da |

| Topological Polar Surface Area | 59.2 Ų |

These predicted properties offer initial insights into the molecule's behavior. The XLogP3-AA value of 2.4 suggests a moderate lipophilicity, which is often correlated with good oral bioavailability. The hydrogen bond donor and acceptor counts, along with the topological polar surface area, are critical in determining the molecule's solubility and its ability to interact with biological targets.

Beyond these basic descriptors, more advanced computational techniques like Density Functional Theory (DFT) can be employed to predict the reactivity of this compound. DFT calculations can determine the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution around the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species, including biological macromolecules. For this compound, the carboxylic acid group would be expected to be a primary site for nucleophilic attack, while the aromatic rings could be involved in various electrostatic and van der Waals interactions.

Artificial Intelligence and Machine Learning Applications in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and compound design. These technologies can analyze vast datasets of chemical information to identify patterns and relationships that are not readily apparent to human researchers. For a compound like this compound, AI and ML can be applied in several ways to optimize its properties and predict its biological activity.

One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activity. By training an ML algorithm on a dataset of known nicotinic acid derivatives and their activities, a predictive QSAR model can be built. This model could then be used to predict the biological activity of novel, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Generative AI models represent another cutting-edge approach. These models can be trained on large libraries of known molecules to learn the underlying rules of chemical structure and bonding. Once trained, they can generate novel molecular structures that are predicted to have desired properties, such as high binding affinity for a specific biological target or a favorable ADME profile. In the context of this compound, a generative model could be used to design new analogs with potentially improved efficacy or reduced off-target effects.

Furthermore, AI and ML can be integrated into molecular dynamics (MD) simulations. MD simulations provide a dynamic view of how a molecule interacts with its biological target over time. By using ML to analyze the vast amount of data generated by these simulations, researchers can gain deeper insights into the binding mechanisms and identify key interactions that are critical for the molecule's activity. This information can then be used to guide the design of more potent and selective compounds.

The application of AI and ML in the design and optimization of compounds like this compound is still a rapidly evolving field. However, the potential of these technologies to accelerate the drug discovery process and to design safer and more effective medicines is immense.

Sophisticated Analytical and Spectroscopic Characterization of 4 2 Methoxyphenyl 6 Methylnicotinic Acid and Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confident identification of unknown compounds by providing a highly accurate mass measurement of the parent ion. waters.comyoutube.com This precision allows for the determination of a unique elemental composition, effectively distinguishing between compounds that may have the same nominal mass. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed to achieve the necessary mass accuracy, typically within a few parts per million (ppm). youtube.com

For 4-(2-Methoxyphenyl)-6-methylnicotinic acid (C₁₄H₁₃NO₃), HRMS analysis would involve ionizing the molecule, often using electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, and measuring its mass-to-charge ratio (m/z) with high precision. The experimentally measured mass is then compared against the theoretically calculated mass for the proposed formula. A close match provides strong evidence for the compound's elemental composition.

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃NO₃ |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 244.09172 |

| Measured Exact Mass | 244.09159 |

| Mass Error (ppm) | -0.53 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information about the chemical environment of the nuclei, advanced two-dimensional techniques are required to piece together the complete molecular framework.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu It is used to identify adjacent protons, allowing for the tracing of proton networks within the molecule, such as the spin system in the methoxyphenyl ring and the isolated protons on the nicotinic acid core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This technique is instrumental in assigning the carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four). sdsu.edu This is arguably the most powerful 2D NMR experiment for piecing together the molecular skeleton, as it connects different spin systems. For instance, it can show correlations from the methyl protons to the C6 and C5 carbons of the pyridine (B92270) ring, and from the methoxy (B1213986) protons to the C2' carbon of the phenyl ring, unambiguously linking the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity between protons. rsc.org Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is critical for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the protons of the methoxy group and the H3' proton on the phenyl ring, confirming their spatial relationship.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | - | - | 160.2 |

| 3 | 8.95 | s | 149.5 |

| 4 | - | - | 152.1 |

| 5 | 7.45 | s | 118.9 |

| 6 | - | - | 158.8 |

| -COOH | 13.10 | br s | 167.3 |

| -CH₃ | 2.60 | s | 24.5 |

| 1' | - | - | 130.5 |

| 2' | - | - | 156.4 |

| 3' | 7.15 | d | 112.0 |

| 4' | 7.40 | t | 131.2 |

| 5' | 7.05 | t | 121.5 |

| 6' | 7.30 | d | 130.8 |

| -OCH₃ | 3.80 | s | 55.9 |

Table 3: Key Expected HMBC (¹H → ¹³C) Correlations

| Proton (Position) | Correlated Carbons (Position) |

|---|---|

| H5 | C3, C4, C6, -CH₃ |

| -CH₃ | C5, C6 |

| H6' | C4, C2', C4' |

| -OCH₃ | C2' |

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the physicochemical properties of active pharmaceutical ingredients (APIs) in their solid form. europeanpharmaceuticalreview.comresearchgate.net It is particularly adept at identifying and quantifying different solid forms, such as polymorphs, solvates, and amorphous content, which can have significant impacts on a drug's stability and bioavailability. europeanpharmaceuticalreview.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local electronic environment and the spatial arrangement of molecules within the crystal lattice.

Polymorphs, which are different crystalline arrangements of the same molecule, will often give rise to distinct ¹³C SSNMR spectra. nih.gov This is because the non-equivalent molecular packing and conformations in different polymorphs lead to different chemical shifts for the carbon atoms. SSNMR can therefore be used as a primary method for polymorph screening and for quantifying the amount of each form in a mixture, a task that can be challenging for other techniques like powder X-ray diffraction. europeanpharmaceuticalreview.com

Table 4: Hypothetical ¹³C SSNMR Chemical Shift Differences Between Two Polymorphs of this compound

| Carbon Position | Form I (δ, ppm) | Form II (δ, ppm) | Difference (Δδ, ppm) |

|---|---|---|---|

| -COOH | 168.1 | 170.5 | 2.4 |

| C4 | 152.9 | 151.7 | -1.2 |

| C6 | 159.5 | 161.0 | 1.5 |

| -CH₃ | 25.1 | 24.3 | -0.8 |

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. carleton.edu By measuring the diffraction pattern of X-rays scattered by a single crystal, it is possible to determine the precise positions of all atoms in the unit cell, providing unambiguous information on bond lengths, bond angles, and torsional angles. carleton.edu

For this compound, SC-XRD analysis would confirm the connectivity established by NMR and provide the absolute configuration of the molecule. Furthermore, it reveals crucial information about the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules), π-π stacking, and van der Waals forces. This information is vital for understanding the physical properties of the solid state and for rationalizing the existence of different polymorphs. nih.gov

Table 5: Representative Crystallographic Data for a Nicotinic Acid Derivative

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.25 |

| b (Å) | 11.80 |

| c (Å) | 14.15 |

| β (°) | 93.5 |

| Volume (ų) | 1208.9 |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Dynamics Probes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are based on the principle that molecular bonds vibrate at specific frequencies. When the molecule is irradiated with infrared light (in FT-IR) or a laser (in Raman), energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum.

For this compound, FT-IR and Raman spectra would show characteristic bands confirming the presence of key functional groups. For example, the carboxylic acid would exhibit a strong C=O stretching vibration and a broad O-H stretch. The aromatic rings would show C=C stretching and C-H bending vibrations, while the methoxy group would have a characteristic C-O stretch. cdnsciencepub.comcdnsciencepub.com These techniques are complementary and are often used together for a more complete vibrational analysis. cdnsciencepub.com They are also sensitive to changes in the solid state, making them useful for studying polymorphism.

Table 6: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1720-1680 | Strong |

| Aromatic Rings | C=C stretch | 1610-1580, 1500-1400 | Medium-Strong |

| Methoxy Group | C-O stretch | 1260-1230 | Strong |

| Aromatic C-H | C-H out-of-plane bend | 900-675 | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Impurity Profiling (HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are essential for separating a compound from a mixture, which is critical for assessing its purity and identifying any related impurities. ijprajournal.com Impurity profiling is a crucial aspect of pharmaceutical development to ensure the safety and efficacy of a drug substance. waters.com

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis of non-volatile compounds. ijprajournal.com A solution of the sample is passed through a column packed with a stationary phase, and the components separate based on their differential partitioning between the mobile and stationary phases. A detector, commonly UV-Vis, measures the concentration of the eluting components. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. mdpi.com The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. GC-MS is highly effective for identifying residual solvents or volatile impurities. ijprajournal.com Derivatization may be required for less volatile compounds like carboxylic acids to make them amenable to GC analysis. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of tandem mass spectrometry. resolvemass.canih.gov After separation by LC, the eluent is ionized and analyzed by the mass spectrometer. LC-MS/MS is highly sensitive and specific, allowing for the detection, identification, and quantification of trace-level impurities. resolvemass.ca The MS/MS capability provides structural information on the impurities by fragmenting the parent ion and analyzing the resulting daughter ions, which is invaluable for identifying unknown degradation products or synthesis by-products. nih.gov

Table 7: Representative HPLC Purity Analysis Report

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 3.52 | 0.08 | Impurity A |

| 2 | 5.88 | 99.75 | This compound |

| 3 | 7.14 | 0.12 | Impurity B |

| 4 | 9.31 | 0.05 | Unknown |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule and understanding the extent of conjugation. For this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into how the molecular structure, including the arrangement of the pyridine core, the methoxyphenyl substituent, and the carboxylic acid group, influences the electronic absorption properties. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, with the primary transitions of interest being π → π* and n → π*.

The electronic spectrum of nicotinic acid itself in an acidic solution typically exhibits two main absorption bands. These characteristic peaks are found at approximately 213 nm and 261 nm. The introduction of substituents onto the pyridine ring, such as the 2-methoxyphenyl and methyl groups in the target compound, is expected to significantly modify this absorption profile. The presence of the aromatic methoxyphenyl group at the 4-position extends the π-conjugated system of the nicotinic acid core. This extension of conjugation generally leads to a bathochromic (red) shift in the absorption maxima, meaning they occur at longer wavelengths. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in more extensively conjugated systems.

For instance, computational studies on similarly substituted aromatic systems reveal that the main absorption bands arise from π → π* transitions. In the case of this compound, these transitions would involve the delocalized π-electron systems of both the pyridine and phenyl rings. The n → π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms, are also possible but are typically weaker in intensity.

The position of the methoxy group on the phenyl ring (ortho, in this case) can also influence the electronic spectrum through both electronic and steric effects. The methoxy group is an electron-donating group, which can further influence the energy of the molecular orbitals. Steric hindrance between the phenyl and pyridine rings may affect the planarity of the molecule, which in turn would impact the efficiency of π-conjugation and, consequently, the absorption spectrum.

The solvent in which the spectrum is recorded can also play a significant role. Polar solvents may interact with the polar functional groups of the molecule, such as the carboxylic acid and the pyridine nitrogen, leading to solvatochromic shifts in the absorption maxima.

To provide a more quantitative understanding, a hypothetical UV-Vis absorption data table for this compound, based on expected trends from related structures, is presented below. It is important to note that these are predicted values and would require experimental verification.